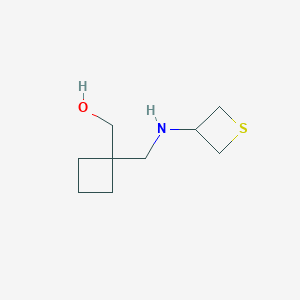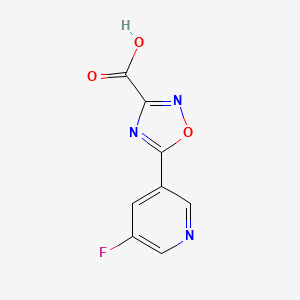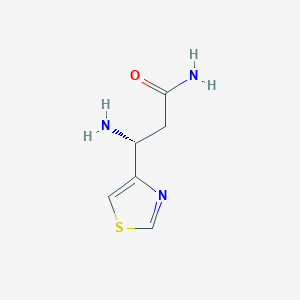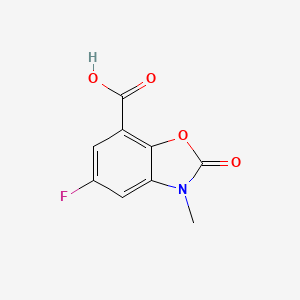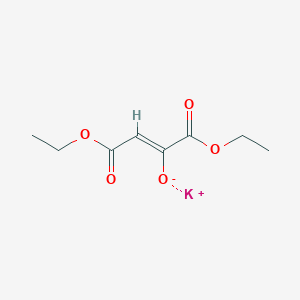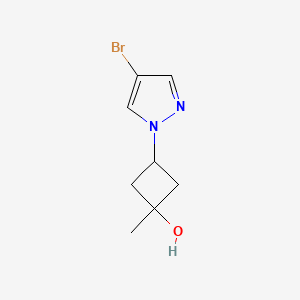
Rel-(1s,3s)-3-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1s,3s)-3-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol is a chemical compound characterized by its unique structure, which includes a cyclobutane ring substituted with a bromo-pyrazole group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1s,3s)-3-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides.
Attachment of the Bromo-Pyrazole Group: The bromo-pyrazole group can be attached through a nucleophilic substitution reaction, where a pyrazole derivative reacts with a bromoalkane.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, such as the use of osmium tetroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-(1s,3s)-3-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromo group can be reduced to form a hydrogen-substituted pyrazole derivative.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide, primary amines, or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogen-substituted pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Rel-(1s,3s)-3-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-(1s,3s)-3-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol involves its interaction with specific molecular targets. The bromo-pyrazole group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Rel-(1s,3s)-3-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol can be compared with other similar compounds, such as:
Rel-(1s,3s)-3-(4-chloro-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol: Similar structure but with a chloro group instead of a bromo group.
Rel-(1s,3s)-3-(4-fluoro-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol: Similar structure but with a fluoro group instead of a bromo group.
Rel-(1s,3s)-3-(4-iodo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol: Similar structure but with an iodo group instead of a bromo group.
Properties
Molecular Formula |
C8H11BrN2O |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)-1-methylcyclobutan-1-ol |
InChI |
InChI=1S/C8H11BrN2O/c1-8(12)2-7(3-8)11-5-6(9)4-10-11/h4-5,7,12H,2-3H2,1H3 |
InChI Key |
GJZKPWCXCWEWIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)N2C=C(C=N2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


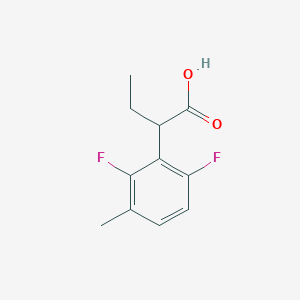

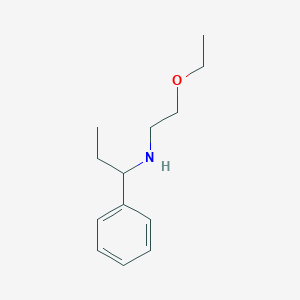
![6-(4-Bromophenyl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid](/img/structure/B13325283.png)
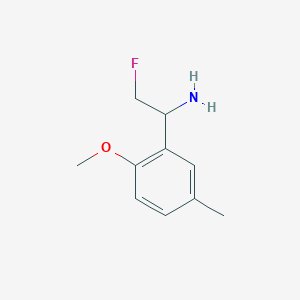
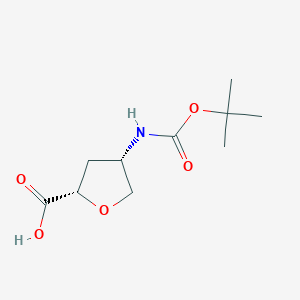
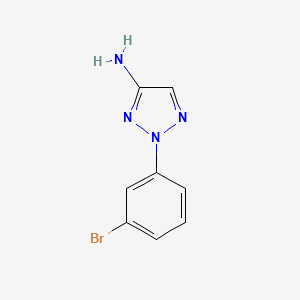
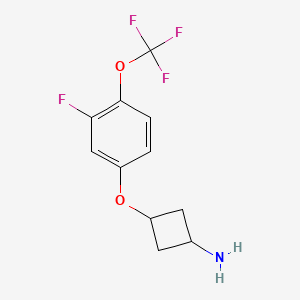
![1-[(3,3-Difluorocyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13325325.png)
